molecular formula C8H9F9O B1303553 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol CAS No. 3792-02-7

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Cat. No. B1303553
M. Wt: 292.14 g/mol
InChI Key: FROXCSGRCWYTIE-UHFFFAOYSA-N
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Patent
US06552069B1

Procedure details

A solution of potassium hydroxide (53.59 g, 955.09 mmol) in water (200 ml) was added to a solution of diethyl 2-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)malonate (19.4 g, 47.75 mmol) in ethanol (400 ml), followed by stirring for 6 hours at 60° C. After the reaction was completed, the reaction mixture was adjusted to pH 5 at room temperature by slowly adding 1N hydrochloric acid dropwise, and then extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was stirred in dimethyl sulfoxide for 18 hours at 170° C. After the reaction was completed, water was added to the reaction mixture, which was then extracted three times with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, anhydrous tetrahydrofuran (200 ml) was added to the residue and the resulting mixture was cooled to −30° C. Borane-methyl sulfide complex (10M in THF, 8.5 ml, 85 mmol) was slowly added dropwise to this mixture, followed by stirring for 3 hours at room temperature. After treatment with methanol at 0° C., water was added to the reaction mixture, which was then extracted twice with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20) to give 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (9.4 g, Yield 60%).
Quantity
53.59 g
Type
reactant
Reaction Step One
Name
diethyl 2-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)malonate
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]([F:28])([C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])[CH2:5][CH2:6][CH:7](C(OCC)=O)[C:8](OCC)=[O:9].Cl.B.CSC>O.C(O)C.CO>[F:3][C:4]([F:28])([C:18]([F:26])([F:27])[C:19]([F:24])([F:25])[C:20]([F:21])([F:22])[F:23])[CH2:5][CH2:6][CH2:7][CH2:8][OH:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
53.59 g
Type
reactant
Smiles
[OH-].[K+]
Name
diethyl 2-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)malonate
Quantity
19.4 g
Type
reactant
Smiles
FC(CCC(C(=O)OCC)C(=O)OCC)(C(C(C(F)(F)F)(F)F)(F)F)F
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
B.CSC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 6 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to pH 5 at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
STIRRING
Type
STIRRING
Details
the residue was stirred in dimethyl sulfoxide for 18 hours at 170° C
Duration
18 h
ADDITION
Type
ADDITION
Details
water was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent, anhydrous tetrahydrofuran (200 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to −30° C
STIRRING
Type
STIRRING
Details
by stirring for 3 hours at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(CCCCO)(C(C(C(F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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